Ethoxyquin
Overview
Description
Ethoxyquin is a quinoline-based antioxidant primarily used as a food preservative. It was originally developed to control scald on pears after harvest and is now used in various applications, including as a preservative in pet foods and spices to prevent color loss due to oxidation . This compound is known for its ability to slow the development of rancidity in fats and is used in some countries as a feed stabilizer in the fishing industry .
Scientific Research Applications
Ethoxyquin has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation.
Biology: Studied for its effects on cellular processes and its potential as a neuroprotective agent.
Mechanism of Action
Target of Action
Ethoxyquin is a potent antioxidant that is widely used in animal feed . The primary targets of this compound are the liver and kidneys . It is known to interact with the chaperone domain of heat shock protein 90 .
Mode of Action
This compound works by preventing the oxidation of fat and protein components in animal feed during storage . It also preserves vitamin A and vitamin E in animal feed by preventing the formation of peroxides . This compound has been identified as a potent neuroprotective drug against chemotherapy-induced peripheral neuropathy through a phenotypic drug screening . It inhibits the chaperone domain of heat shock protein 90, preventing the binding of one of its client proteins, SF3B2 .
Biochemical Pathways
This compound affects various biochemical pathways. It has been found to cause a substantial reduction in the concentrations of primary short-chain fatty acids (SCFAs) such as acetate, butyrate, and propionate . It also impacts the metabolism of amino acids such as histidine, valine, leucine, and isoleucine, as well as bacterial secretion systems and energy pathways like starch, sucrose, butanoate, and pyruvate metabolism .
Pharmacokinetics
This compound is rapidly absorbed after oral administration . It is metabolized into four main compounds: 2,4-dimethyl-6-ethoxyquinoline, this compound N-oxide, this compound quinone imine, and this compound dimer . The residues of all these chemicals can be found in animal tissues after this compound administration . This compound is lipophilic and has an oral bioavailability of about 10%, partly due to rapid metabolism in the liver .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It prevents axon degeneration in primary dorsal root ganglion neurons in vitro . This axon protection is associated with preserved levels of nicotinamide adenine dinucleotide, a key metabolite in the programmed axon degeneration pathway . This compound also prevents loss of epidermal nerve fibers in a mouse model of chemotherapy-induced peripheral neuropathy induced by paclitaxel .
Action Environment
Safety and Hazards
Ethoxyquin is harmful if swallowed, and exposure to the chemical can cause skin irritation along with eye irritation . This compound can also cause skin sensitization (allergic reactions), lacrimation, depression, reproductive effects, liver effects, kidney effects, and thyroid effects . Dermatitis may also occur .
Future Directions
The demand for ethoxyquin has been significantly high in the aquaculture industry and is expected to witness a remarkable surge in the years to come . The increasing demand for fish and fishmeal products in emerging economies will aid the growth of the market . Apart from this, the poultry industry is also anticipated to report a healthy rise in the demand for this compound in the near future due to the rise in poultry consumption .
Biochemical Analysis
Biochemical Properties
Ethoxyquin interacts with various biomolecules in its role as an antioxidant. It is known to bind to the cytosolic constitutively active isoform of heat shock protein 90 and inhibits its chaperone domain . This prevents the binding of one of its client proteins, SF3B2, with the net effect of reducing the levels of fully formed SF3B2 protein in the cells .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent axon degeneration in primary dorsal root ganglion neurons in vitro . It also prevents loss of epidermal nerve fibers in a mouse model of chemotherapy-induced peripheral neuropathy .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to bind to the cytosolic constitutively active isoform of heat shock protein 90 and inhibits its chaperone domain . This prevents the binding of one of its client proteins, SF3B2, with the net effect of reducing the levels of fully formed SF3B2 protein in the cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found that this compound prevents axon degeneration in primary dorsal root ganglion neurons in vitro . This axon protection is associated with preserved levels of nicotinamide adenine dinucleotide, a key metabolite in the programmed axon degeneration pathway .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, feed concentrations higher than 1173 mg this compound/kg were rejected by fish, resulting in reduced feed intake and growth performance .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound oxidation in feed materials and in animals leads to four main compounds: 2,4-dimethyl-6-ethoxyquinoline, this compound N-oxide, this compound quinone imine, and this compound dimer .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is rapidly absorbed after oral administration . For safety reasons, use of antioxidants during transportation of certain high-fat ingredients is required by international shipping regulations and insurance policies .
Preparation Methods
Ethoxyquin is synthesized from para-aminophenetole and acetone through a dehydration condensation reaction in the presence of a catalyst. Early methods used hydrogen halides as catalysts, but more recent methods employ sulfonic acids such as benzenesulfonic acid, methanesulfonic acid, and cresolsulfonic acid . The crude product undergoes further processing, including vacuum distillation, extraction, and acid water treatment, to obtain the purified compound .
Chemical Reactions Analysis
Ethoxyquin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound quinone imine and this compound dimer.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are this compound quinone imine and this compound dimer .
Comparison with Similar Compounds
Ethoxyquin can be compared with other antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). While all three compounds are used to prevent oxidation, this compound is unique in its application as a feed stabilizer in the fishing industry and its potential neuroprotective properties . Similar compounds include:
- Butylated Hydroxytoluene (BHT)
- Butylated Hydroxyanisole (BHA)
- This compound Quinone Imine
- This compound Dimer
This compound’s unique properties and applications make it a valuable compound in various fields, from food preservation to medical research.
Properties
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-1H-quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECIPOUIJURFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Record name | ETHOXYQUIN | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63301-91-7 | |
Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID9020582 | |
Record name | Ethoxyquin | |
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Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992), Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS] | |
Record name | ETHOXYQUIN | |
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Record name | Ethoxyquin | |
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Boiling Point |
253 to 257 °F at 2 mmHg (NTP, 1992), 123-125 °C AT 2 MM HG | |
Record name | ETHOXYQUIN | |
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Record name | ETHOXYQUIN | |
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Flash Point |
225 °F (NTP, 1992) | |
Record name | ETHOXYQUIN | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | ETHOXYQUIN | |
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Density |
1.029 to 1.031 at 77 °F (NTP, 1992), 1.029-1.031 AT 25 °C/25 °C | |
Record name | ETHOXYQUIN | |
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Record name | ETHOXYQUIN | |
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Vapor Density |
7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.48 (AIR= 1) | |
Record name | ETHOXYQUIN | |
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Record name | ETHOXYQUIN | |
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Vapor Pressure |
1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992), 0.000132 [mmHg] | |
Record name | ETHOXYQUIN | |
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Color/Form |
YELLOW LIQUID | |
CAS No. |
91-53-2, 63301-91-7 | |
Record name | ETHOXYQUIN | |
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Record name | Ethoxyquin | |
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Record name | Ethoxyquin [ISO] | |
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Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |
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Record name | Ethoxyquin | |
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Record name | ETHOXYQUIN | |
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Record name | Ethoxyquin | |
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Melting Point |
less than 32 °F (NTP, 1992), Approximately 0 °C | |
Record name | ETHOXYQUIN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethoxyquin?
A1: this compound has a molecular formula of C14H19NO and a molecular weight of 217.30 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have characterized this compound using various spectroscopic techniques, including UV, IR, 1H-NMR, and mass spectrometry. [, ] These data help assess the purity of this compound samples and identify its degradation products.
Q3: How does this compound act as an antioxidant?
A3: this compound exhibits its antioxidant activity through multiple mechanisms:
- Radical Scavenging: this compound effectively scavenges free radicals, such as peroxyl radicals, preventing the initiation and propagation of lipid peroxidation. [, ]
- Oxygen Binding: It can react with oxygen, forming stable products and reducing the availability of oxygen for oxidation reactions. []
- Inhibition of α-Farnesene Oxidation: In fruits like pears, this compound inhibits the oxidation of α-farnesene, a compound linked to the development of superficial scald. [, ]
Q4: Does this compound induce any specific enzymes?
A4: Yes, research indicates that this compound can induce certain enzymes, including:
- Glutathione S-transferases (GSTs): this compound induces specific GSTs in rats, particularly those with high activity towards aflatoxin B1-8,9-epoxide, potentially contributing to aflatoxin detoxification. []
- Aldehyde Reductase (AFB1AR): This enzyme is induced by this compound in rat livers and plays a role in detoxifying aflatoxin B1. []
Q5: Does this compound have any effect on lipid metabolism?
A5: Research suggests that this compound can influence lipid metabolism in various ways:
- Reduced Peroxidation: this compound protects lipids from oxidation, particularly in feeds and fish oil, preserving their quality and nutritional value. [, , ]
- Increased Free Fatty Acids: In some cases, this compound can lead to an increase in free fatty acids during the ensilation of fish, potentially due to enhanced lipase activity. []
Q6: How stable is this compound under different storage conditions?
A6: this compound is prone to oxidative losses, especially in matrices with low antioxidant potential. [] Its stability is influenced by factors like temperature, exposure to light, and the presence of other antioxidants.
- Cold Storage: this compound exhibits greater stability in cold storage, both in pure form and in food matrices. [, , ]
- Frozen Homogenates and Extracts: Decomposition can occur during the storage of frozen homogenates and extracts, with degradation being more pronounced in extracts of matrices with poor antioxidant potential. []
Q7: Can the stability of this compound be improved?
A7: Yes, several strategies can enhance the stability of this compound:
- Addition of Ascorbic Acid: Ascorbic acid acts as a sacrificial antioxidant, protecting this compound from degradation during analytical procedures and storage. []
- Controlled Atmosphere Storage: Storing fruits like pears in a controlled atmosphere with low oxygen and high carbon dioxide levels, combined with this compound treatment, effectively controls superficial scald for extended periods. [, ]
Q8: How effective is this compound in controlling superficial scald in fruits?
A8: this compound is recognized for its efficacy in controlling superficial scald in fruits, especially pears. [, , ]
- Concentration: Effective control is achieved at concentrations around 1000 ppm, while higher concentrations (e.g., 2700 ppm) might cause phytotoxicity. []
- Timing of Application: Applying this compound within a short period after harvest (within 2 days) is crucial for optimal scald control. []
- Combined Treatments: Combining this compound treatment with controlled atmosphere storage or 1-methylcyclopropene (1-MCP) application enhances its efficacy in preventing scald. [, , ]
Q9: Does this compound have any protective effects against toxins like aflatoxin B1?
A9: Studies show that this compound can protect against aflatoxin B1 toxicity, but the results are not consistent across species.
- Rats: In rats, this compound induces enzymes involved in aflatoxin B1 detoxification, contributing to resistance against its carcinogenic effects. [, ]
- Chicks: this compound's protective effect against aflatoxin B1 in chicks is less clear, with some studies showing no significant protection. []
Q10: What are the known toxicological concerns regarding this compound?
A10: Although this compound is generally considered safe at approved levels, some concerns have been raised:
- Presence of p-Phenetidine: this compound synthesis involves p-phenetidine, a potential mutagen, which can remain as an impurity in the final product. This raises concerns regarding long-term safety and potential carcinogenicity. [, ]
- Nephrotoxicity: Long-term this compound consumption has been linked to nephrotoxicity in rats. []
Q11: What analytical techniques are used to determine this compound levels?
A11: Several analytical methods are employed for this compound quantification:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence detection (HPLC-FLD) or tandem mass spectrometry (LC-MS/MS) provides sensitive and selective determination of this compound in various matrices. [, , , ]
- Spectrofluorimetry: this compound can be measured using spectrofluorimetry after extraction and cleanup procedures. []
- Gas Chromatography (GC): While less common, GC methods have also been explored for this compound analysis. []
Q12: How are analytical methods for this compound validated?
A12: Validation of analytical methods for this compound involves assessing parameters such as:
- Linearity: Evaluating the linear response of the method over a defined concentration range. []
- Accuracy: Determining the closeness of measured values to the true value, typically evaluated through recovery studies. [, ]
- Precision: Assessing the agreement between replicate measurements, expressed as relative standard deviation (RSD). [, ]
- Specificity: Ensuring that the method can distinguish this compound from other components in the sample matrix. []
Q13: What is known about the environmental impact of this compound?
A13: Limited information is available regarding the environmental fate and ecotoxicological effects of this compound. []
- Aquatic Compartment: There is a potential risk to the aquatic compartment when this compound is used in terrestrial animals, due to potential runoff and leaching. []
- Groundwater: No significant safety concerns for groundwater contamination are anticipated. []
- Terrestrial Compartment: Further research is needed to assess the safety of this compound for the terrestrial environment. []
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